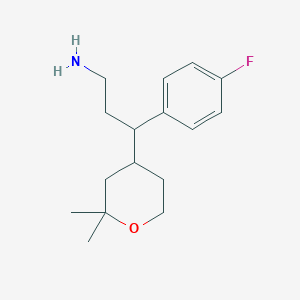
3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-(4-fluoro-phenyl)-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-(4-fluoro-phenyl)-propylamine is an organic compound characterized by a tetrahydropyran ring substituted with a dimethyl group and a propylamine chain that includes a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzaldehyde, 2,2-dimethyl-1,3-propanediol, and ammonia or an amine source.
Formation of Tetrahydropyran Ring: The first step involves the formation of the tetrahydropyran ring. This can be achieved through an acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol.
Introduction of Fluorophenyl Group: The 4-fluorobenzaldehyde is then reacted with the tetrahydropyran derivative in the presence of a base to form the corresponding alcohol.
Formation of Propylamine Chain: The final step involves the reductive amination of the intermediate alcohol with ammonia or an amine source to introduce the propylamine chain.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and reductive amination steps to increase yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the fluorophenyl group or the amine group, potentially forming secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
科学的研究の応用
Chemistry
In organic synthesis, 3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-(4-fluoro-phenyl)-propylamine can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could be a candidate for drug development, particularly in the field of neuropharmacology.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as therapeutic agents. This compound could be explored for its efficacy in treating conditions such as depression, anxiety, or other neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which 3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-(4-fluoro-phenyl)-propylamine exerts its effects would depend on its specific application. In a biological context, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of the fluorophenyl group suggests potential interactions with aromatic binding sites, while the amine group could form hydrogen bonds or ionic interactions.
類似化合物との比較
Similar Compounds
3-(4-Fluorophenyl)-3-(2,2-dimethyl-tetrahydro-pyran-4-yl)-propionic acid: Similar structure but with a carboxylic acid group instead of an amine.
3-(4-Fluorophenyl)-3-(tetrahydro-pyran-4-yl)-propylamine: Lacks the dimethyl substitution on the tetrahydropyran ring.
3-(4-Fluorophenyl)-3-(2,2-dimethyl-tetrahydro-pyran-4-yl)-propyl alcohol: Contains an alcohol group instead of an amine.
Uniqueness
The unique combination of a dimethyl-tetrahydropyran ring and a fluorophenyl-propylamine chain distinguishes this compound from its analogs. This structural uniqueness may confer specific biological activities or chemical reactivity that are not observed in similar compounds.
Conclusion
3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-(4-fluoro-phenyl)-propylamine is a compound with significant potential in various fields, from organic synthesis to medicinal chemistry. Its unique structure allows for diverse chemical reactions and potential applications in scientific research and industry. Further studies are needed to fully explore its capabilities and applications.
特性
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO/c1-16(2)11-13(8-10-19-16)15(7-9-18)12-3-5-14(17)6-4-12/h3-6,13,15H,7-11,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSHSKALOHEBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CCN)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














